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Compound of Interest

Compound Name: Butyraldehyde

Cat. No.: B050154

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
butyraldehyde, a key aliphatic aldehyde. The document focuses on Infrared (IR) and Nuclear
Magnetic Resonance (NMR) spectroscopy, presenting quantitative data in a structured format,
detailing experimental protocols, and illustrating the logical relationships of these analytical
techniques. This information is critical for the identification, characterization, and quality control
of butyraldehyde in various scientific and industrial applications, including drug development.

Spectroscopic Data of Butyraldehyde

The following tables summarize the key spectroscopic data for butyraldehyde, providing a
clear and concise reference for its characteristic spectral features.

Infrared (IR) Spectroscopy Data
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Wavenumber (cm~12)

Functional Group &
Vibrational Mode

Expected Intensity

~2975 - 2845 C-H (Alkyl) Stretch Strong

Medium, often appears as a
~2880 - 2650 C-H (Aldehyde) Stretch

shoulder[1][2]

Strong, characteristic for
~1740 - 1720 C=0 (Carbonyl) Stretch ) )

aliphatic aldehydes[1][2][3][4]

Multiple absorptions, not highly
~1435 - 1215 C-H (Alkyl) Bend

characteristic[2]

Table 1: Summary of key infrared absorption bands for butyraldehyde.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Data

Solvent: CDCIs Reference: Tetramethylsilane (TMS) at 0.0 ppm

Chemical Shift (5, Assignment o .
Multiplicity Integration

ppm) (Proton)

~9.76 CHO Triplet 1H

~2.37 CH2-CHO Triplet of doublets 2H

~1.64 CH3s-CH:2 Sextet 2H

~0.97 CHs Triplet 3H

Table 2: 1H NMR chemical shifts, multiplicities, and integrations for butyraldehyde.[5]

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Data

Solvent: CDCIs Reference: Tetramethylsilane (TMS) at 0.0 ppm
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Chemical Shift (6, ppm)

Assignment (Carbon)

~202.8 CHO
~45.8 CHz2-CHO
~15.7 CHs-CH:
~13.7 CHs

Table 3: 13C NMR chemical shifts for butyraldehyde.[6]

Experimental Protocols

The following are detailed methodologies for acquiring high-quality IR and NMR spectra of a

liquid sample such as butyraldehyde.

Infrared (IR) Spectroscopy Protocol (Neat Liquid)

o Sample Preparation: Ensure the butyraldehyde sample is pure and free from water or other

solvents. No further preparation is needed for a neat liquid sample.[7]

e Instrument Setup:

o Use a Fourier Transform Infrared (FT-IR) spectrometer.

o Obtain two clean and dry salt plates (e.g., NaCl or KBr) from a desiccator.[8] If necessary,

clean the plates with a small amount of dry acetone and wipe them with a clean, lint-free

tissue.[7][8]

e Spectrum Acquisition:

[¢]

pipette.[7][8]

o

plates.[8]

[¢]

Place a single drop of butyraldehyde onto the center of one salt plate using a Pasteur

Carefully place the second salt plate on top, creating a thin, uniform liquid film between the

Place the "sandwich" assembly into the sample holder of the FT-IR spectrometer.[7][8]
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o Acquire a background spectrum of the empty instrument.

o Acquire the sample spectrum.

» Data Processing and Cleaning:

o

After obtaining the spectrum, remove the salt plates from the instrument.

[¢]

Separate the plates and clean them thoroughly with dry acetone, then dry them with a
clean Kimwipe.[7]

[¢]

Return the clean, dry plates to the desiccator.[7][8]

[¢]

Process the acquired spectrum using the instrument's software, which may include
baseline correction.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

e Sample Preparation:

o Accurately weigh approximately 5-20 mg of pure butyraldehyde for a tH NMR spectrum
or 20-50 mg for a 3C NMR spectrum.[9]

o Choose a suitable deuterated solvent, with deuterated chloroform (CDCIs) being a
common choice for nonpolar organic compounds.[9][10][11]

o Dissolve the sample in approximately 0.6-0.75 mL of the deuterated solvent in a clean, dry
vial.[9][11] Gentle vortexing or sonication can aid dissolution.[9]

o If an internal standard is not already present in the solvent, a small amount of
tetramethylsilane (TMS) can be added as a reference.[9]

e Transfer to NMR Tube:

o Using a pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube to
a height of about 4.0 to 5.0 cm.[9]
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o Wipe the outside of the NMR tube with a lint-free tissue and a suitable solvent (e.qg.,
ethanol) to remove any fingerprints or dust.[9]

o Cap the NMR tube securely.[9]

e Spectrum Acquisition:

o Insert the NMR tube into the spinner turbine, ensuring it is set to the correct depth using a
depth gauge.

o Insert the sample into the NMR spectrometer.
o The instrument will then perform the following steps:

» Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize
the magnetic field.[9]

» Shimming: The magnetic field homogeneity will be optimized to achieve high resolution
and sharp peaks.[9]

= Tuning: The probe will be tuned to the specific nucleus being observed (*H or 13C).[9]

o Set the appropriate acquisition parameters (e.g., number of scans, spectral width,
relaxation delay) and begin the experiment.

» Data Processing:
o After data acquisition, the raw data (Free Induction Decay or FID) is processed.

o This involves Fourier transformation, phase correction, baseline correction, and integration
of the peaks to obtain the final NMR spectrum.[9]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using IR and NMR spectroscopy to
determine the structure of butyraldehyde.
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Spectroscopic Analysis Workflow for Butyraldehyde
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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